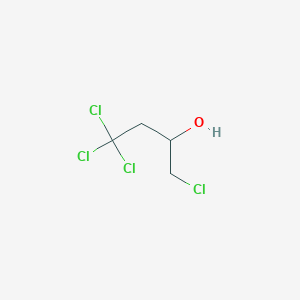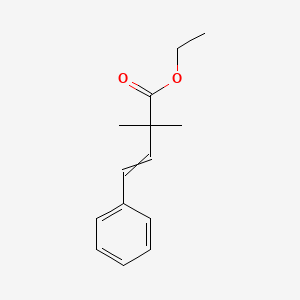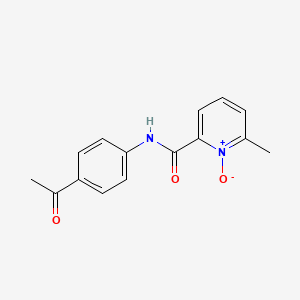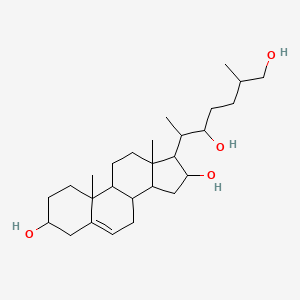
Cholest-5-ene-3,22,26-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholest-5-ene-3,22,26-tetrol is a sterol derivative with the molecular formula C27H46O4. It is a polyhydroxylated compound, meaning it contains multiple hydroxyl groups (-OH) attached to its carbon skeleton. This compound is part of the larger family of cholestane derivatives, which are known for their biological significance and presence in various natural sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-ene-3,22,26-tetrol typically involves multiple steps, starting from simpler sterol precursors. One common method involves the oxidation of cholest-5-ene derivatives followed by hydroxylation at specific positions. The reaction conditions often include the use of oxidizing agents such as performic acid or other peroxides .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific microorganisms are used to convert sterol precursors into the desired product. This method is advantageous due to its potential for high yield and specificity .
Análisis De Reacciones Químicas
Types of Reactions
Cholest-5-ene-3,22,26-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the cholestene structure can be reduced to form saturated derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Performic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as cholestane-3,22,26-trione and cholestane-3,22,26-triol .
Aplicaciones Científicas De Investigación
Cholest-5-ene-3,22,26-tetrol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex sterol derivatives.
Biology: Studied for its role in cellular processes and its presence in biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in various assays
Mecanismo De Acción
The mechanism by which Cholest-5-ene-3,22,26-tetrol exerts its effects involves its interaction with cellular membranes and specific enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. Additionally, it may act as a ligand for certain nuclear receptors, thereby affecting gene expression and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Cholest-5-ene-3,16,22,26-tetrol
- Cholest-5-ene-3,7,25,26-tetrol
- Cholest-3-ene
Uniqueness
Cholest-5-ene-3,22,26-tetrol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
55925-28-5 |
|---|---|
Fórmula molecular |
C27H46O4 |
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
17-(3,7-dihydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H46O4/c1-16(15-28)5-8-23(30)17(2)25-24(31)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-31H,5,7-15H2,1-4H3 |
Clave InChI |
HJMSZKKOQIZOLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


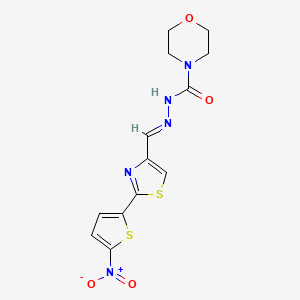
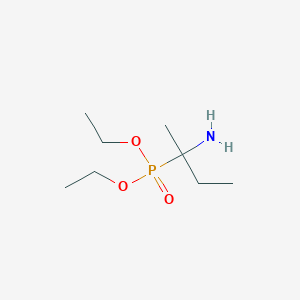
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
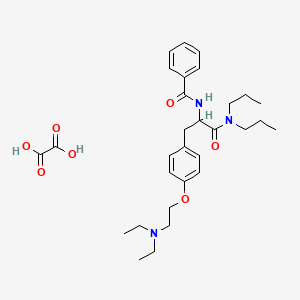
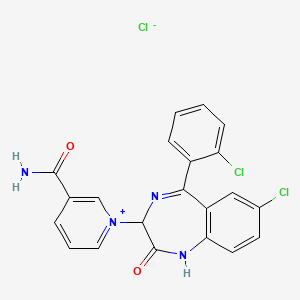
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)

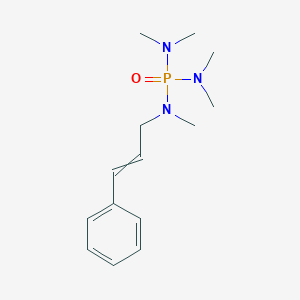

![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
